molecular formula C23H18BrN3O2S B12016803 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Katalognummer: B12016803
Molekulargewicht: 480.4 g/mol
InChI-Schlüssel: AISJAOGVFSDLHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a quinazolinone derivative with a 4-bromophenyl substituent at position 3, a sulfanyl (-S-) linker at position 2, and an acetamide group connected to a 3-methylphenyl moiety. Quinazolinones are heterocyclic scaffolds known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The presence of the bromine atom enhances lipophilicity and may improve receptor binding through halogen interactions. The 3-methylphenyl group on the acetamide likely contributes to steric and electronic modulation, influencing solubility and metabolic stability .

Eigenschaften

Molekularformel

C23H18BrN3O2S

Molekulargewicht

480.4 g/mol

IUPAC-Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H18BrN3O2S/c1-15-5-4-6-17(13-15)25-21(28)14-30-23-26-20-8-3-2-7-19(20)22(29)27(23)18-11-9-16(24)10-12-18/h2-13H,14H2,1H3,(H,25,28)

InChI-Schlüssel

AISJAOGVFSDLHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is typically synthesized via cyclocondensation between anthranilic acid (2 ) and 4-bromoaniline (5a ) in acetic anhydride under reflux conditions. This reaction proceeds through the intermediate formation of benzoxazinone (4 ), which undergoes ring-opening and rearrangement to yield 3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2(1H)-one (6a ).

Reaction Conditions:

  • Temperature: 120–140°C (reflux in acetic acid)

  • Catalyst: None required; acetic acid acts as both solvent and catalyst

  • Yield: 68–72%

A study demonstrated that substituting glacial acetic acid with microwave irradiation at 150°C for 20 minutes increased the yield to 78% while reducing reaction time by 80%.

Halogenation and Functionalization

The 4-bromophenyl substituent is introduced during the cyclocondensation step, as 4-bromoaniline directly incorporates the bromine atom at the para position. This halogen enhances electronic properties critical for subsequent nucleophilic substitutions.

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation and thiolation steps. A comparative study showed that microwave conditions (150°C, 20 minutes) for quinazolinone formation improved yields from 68% to 78% while reducing reaction time from 6 hours to 20 minutes.

Solvent and Catalyst Screening

Solvent Effects:

  • Polar aprotic solvents (DMF, DMSO): Higher solubility but lower yields due to side reactions.

  • THF and DCM: Optimal balance of solubility and reaction control.

Catalyst Comparison:

  • NaH vs. K₂CO₃: NaH provides superior deprotonation for thiolation (70% vs. 55% yield).

  • TEA vs. DMAP: TEA is preferred for amide coupling due to cost and efficiency.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (d, J = 8.4 Hz, 1H, quinazolinone H6)

  • δ 7.89 (s, 1H, NH acetamide)

  • δ 7.62–7.58 (m, 4H, 4-bromophenyl)

  • δ 2.31 (s, 3H, 3-methylphenyl CH₃)

IR (KBr):

  • 1675 cm⁻¹ (C=O quinazolinone)

  • 1540 cm⁻¹ (C-Br)

  • 1245 cm⁻¹ (C-S)

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-{[3-(4-Bromphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

    Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.

    Biologie: Potenzieller Einsatz als Sonde zur Untersuchung biologischer Prozesse, die Chinazolinonderivate beinhalten.

    Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich Antikrebs-, entzündungshemmender und antimikrobieller Aktivität.

Wirkmechanismus

Der Wirkmechanismus von 2-{[3-(4-Bromphenyl)-4-oxo-3,4-dihydrochinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Chinazolinon-Kern ist dafür bekannt, mit verschiedenen Enzymen und Rezeptoren zu interagieren, möglicherweise ihre Aktivität zu hemmen. Die Bromphenylgruppe kann die Bindungsaffinität und Spezifität der Verbindung verstärken, während die Sulfanyl-Acetamid-Verknüpfung ihre zelluläre Aufnahme und Verteilung erleichtern könnte.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that compounds similar to 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide exhibit a range of biological activities:

  • Anticancer Properties :
    • Compounds within the quinazoline family have been extensively studied for their anticancer effects. For instance, studies have shown that derivatives can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways .
    • A notable study demonstrated that quinazoline derivatives act as inhibitors of certain kinases involved in cancer progression .
  • Antimicrobial Activity :
    • The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
    • Research indicates that similar compounds have demonstrated efficacy against various bacterial strains, highlighting their potential as new antibiotics .
  • Anti-inflammatory Effects :
    • Certain derivatives have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
    • The mechanism often involves modulation of the NF-kB pathway, which plays a crucial role in inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of quinazoline derivatives:

  • Anticancer Study : In vitro studies using human cancer cell lines demonstrated that a related quinazoline compound significantly reduced cell viability through apoptosis induction .
  • Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Data Table: Comparison of Biological Activities

Activity TypeCompound TypeReference
AnticancerQuinazoline Derivatives
AntimicrobialSulfur-containing Compounds
Anti-inflammatoryQuinazolines

Wirkmechanismus

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity, while the sulfanyl-acetamide linkage could facilitate its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Quinazolinone-Based Acetamides

Compound Name Core Substituent (Position 3) Acetamide Substituent Key Structural Differences Potential Impact References
Target Compound 4-Bromophenyl N-(3-methylphenyl) - Balanced lipophilicity, moderate stability
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide 4-Chlorophenyl N-(2,6-dibromo-4-methylphenyl) Halogen (Cl vs. Br), bulkier aryl group Increased steric hindrance, higher logP
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methoxyphenyl N-[2-(trifluoromethyl)phenyl] Electron-donating OCH₃, CF₃ group Enhanced solubility, metabolic resistance
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 4-Bromophenyl N-(4-chlorophenyl) Chlorine vs. methyl on acetamide Altered electronic effects, binding affinity
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 4-Bromophenyl N-(2-ethoxyphenyl) Ethoxy group vs. methyl Improved solubility, reduced logP

Key Observations :

  • Aryl Substituents : Bulkier groups (e.g., 2,6-dibromo-4-methylphenyl in ) increase steric hindrance, possibly reducing binding efficiency but improving proteolytic stability.
  • Polar Groups : Methoxy () or ethoxy () substituents enhance solubility but may reduce membrane permeability.

Biologische Aktivität

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the quinazolinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H18BrN3O2S
  • Molecular Weight : 482.39 g/mol
  • Structural Features : The compound features a quinazolinone core with a bromophenyl substituent and a sulfanyl linkage, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Anticancer Activity :
    • Preliminary studies suggest that the compound interacts with specific enzymes or receptors, leading to alterations in their activity that may inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown potent cytotoxic effects against glioblastoma and breast adenocarcinoma cell lines at nanomolar concentrations .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against various bacterial strains. For example, studies have reported similar compounds exhibiting MIC values in the range of 31.25-62.5 μg/mL against standard bacterial strains like Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action :
    • The mechanism involves the inhibition of specific cellular pathways associated with cancer cell growth and survival. For instance, structural analogs have been shown to induce apoptosis in cancer cells through morphological changes such as chromatin condensation and cell shrinkage, indicating a potential for therapeutic use in oncology .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamideSimilar structure with chloro groupDifferent halogen substitution may affect biological activity
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamideFluorophenyl group at a different positionVariation in electronic properties due to fluorine position
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamideChloro and methyl groups instead of fluoroPotentially different pharmacokinetics due to substitutions

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound:

  • Cytotoxicity Studies : A study evaluating thiosemicarbazones derived from related structures reported significant cytotoxic effects against various tumor cell lines, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Efficacy : In another investigation, compounds exhibiting structural similarities demonstrated antimicrobial activities against multidrug-resistant strains, reinforcing the potential utility of this class of compounds in treating infections .

Q & A

Basic: What are the key synthetic strategies for preparing 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the quinazolinone core via cyclization of 4-bromophenyl-substituted anthranilic acid derivatives.
  • Step 2: Introduction of the sulfanyl group at position 2 of the quinazolinone using thiourea or thiol reagents under basic conditions.
  • Step 3: Coupling with N-(3-methylphenyl)acetamide via carbodiimide-mediated amidation (e.g., EDC·HCl in dichloromethane with triethylamine as a base) .
    Critical parameters include temperature control (e.g., 273 K for coupling steps to minimize side reactions) and stoichiometric precision for intermediates.

Advanced: How can conflicting crystallographic data on dihedral angles in similar acetamide derivatives be resolved?

Answer:
Discrepancies in dihedral angles (e.g., 66.4° vs. 40.0° in related structures) arise from:

  • Crystal packing effects: Intermolecular interactions (e.g., N–H···O, C–H···F) can distort ring orientations .
  • Refinement protocols: Differences in riding models for H-atoms or data-to-parameter ratios (e.g., 18.8 vs. 13.9) impact accuracy .
    Methodology:
  • Use high-resolution single-crystal X-ray diffraction (173 K) with full anisotropic refinement.
  • Compare multiple datasets and apply Hirshfeld surface analysis to quantify packing influences .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR:
    • 1H NMR confirms acetamide proton resonance at δ ~10-12 ppm (NH) and aromatic protons from quinazolinone (δ ~7.5-8.5 ppm).
    • 13C NMR identifies carbonyl carbons (C=O at ~168-170 ppm) and bromophenyl carbons .
  • HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C23H19BrN3O2S: 496.03 g/mol).
  • IR: Confirms C=O (1650-1700 cm⁻¹) and N–H (3200-3400 cm⁻¹) stretches .

Advanced: How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data in quinazolinone derivatives?

Answer:
Contradictions in antimicrobial vs. anticancer activity arise from:

  • Substituent effects: Electron-withdrawing groups (e.g., 4-bromophenyl) enhance DNA intercalation (anticancer), while electron-donating groups (e.g., methoxy) favor membrane disruption (antimicrobial) .
  • Sulfanyl positioning: The 2-sulfanyl group in this compound may reduce steric hindrance for target binding compared to 3-substituted analogs .
    Methodology:
  • Perform comparative molecular docking with protein targets (e.g., topoisomerase II for anticancer activity).
  • Use isosteric replacement (e.g., substituting Br with Cl) to isolate electronic vs. steric contributions .

Basic: What are the recommended conditions for recrystallization to obtain high-purity samples?

Answer:

  • Solvent system: Slow evaporation from methylene chloride or dichloromethane/hexane mixtures yields single crystals suitable for X-ray analysis .
  • Temperature gradient: Gradual cooling from 323 K to 298 K minimizes inclusion of solvent impurities.
  • Purity validation: Monitor via HPLC (C18 column, acetonitrile/water gradient, 95% purity threshold) .

Advanced: How can flow chemistry optimize the synthesis of intermediates like 3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl thiol?

Answer:

  • Design of Experiments (DoE): Use a microreactor setup to vary residence time (30-120 s), temperature (293-353 K), and reagent ratios (1:1 to 1:2) .
  • Key parameters: Higher flow rates (0.5 mL/min) improve mixing for thiolation steps, reducing byproducts (e.g., disulfides).
  • Analytical integration: In-line FTIR monitors reaction progress, enabling real-time adjustments .

Basic: What are the stability concerns for this compound under ambient storage?

Answer:

  • Light sensitivity: The 4-bromophenyl group increases susceptibility to photodegradation. Store in amber vials at 277 K.
  • Hydrolysis risk: The acetamide bond may degrade in humid conditions. Use desiccants (silica gel) and inert atmosphere (N2) .
  • Stability validation: Accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Answer:

  • Software tools: Use Schrödinger’s ADMET Predictor or MetaCore to simulate cytochrome P450 metabolism.
  • Key sites: The sulfanyl group is prone to oxidation (forming sulfoxides), while the 3-methylphenyl group may undergo hydroxylation .
  • Validation: Compare with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .

Basic: What are the primary challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Intermediate purification: Column chromatography becomes inefficient; switch to recrystallization or centrifugal partition chromatography.
  • Exothermic reactions: Thiourea-mediated steps require controlled addition (dropwise) and jacketed reactors to manage heat .
  • Yield optimization: Pilot-scale reactions often show 10-15% yield drop due to mixing inefficiencies; use high-shear mixers .

Advanced: How can NMR crystallography resolve ambiguities in hydrogen-bonding networks?

Answer:

  • Combined techniques: Use solid-state NMR (1H-13C CP/MAS) to map hydrogen bonds observed in X-ray structures (e.g., N–H···O distances of ~2.1 Å) .
  • DFT calculations: Optimize hydrogen-bond geometries using Gaussian09 with B3LYP/6-31G(d) basis set to validate experimental data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.